molecular formula C17H23N3O3S B11463317 tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate CAS No. 842973-17-5

tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

Cat. No.: B11463317
CAS No.: 842973-17-5
M. Wt: 349.4 g/mol
InChI Key: VPRHBGRMVPOWOV-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-methylphenylmethylsulfanyl group at position 5 and a tert-butyl carbamate-protected ethylamine group at position 2 (Fig. 1). The oxadiazole ring contributes to metabolic stability and π-π interactions, while the carbamate group enhances solubility and protects the amine during synthesis . The 4-methylphenylmethylsulfanyl substituent provides moderate lipophilicity, balancing membrane permeability and target binding.

Properties

CAS No.

842973-17-5

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C17H23N3O3S/c1-12-5-7-13(8-6-12)11-24-16-20-19-14(22-16)9-10-18-15(21)23-17(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,21)

InChI Key

VPRHBGRMVPOWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)CCNC(=O)OC(C)(C)C

solubility

44 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Anti-inflammatory Activity

Studies have shown that derivatives of tert-butyl carbamates possess anti-inflammatory properties. For instance, a related study synthesized a series of substituted benzamido phenylcarbamates and evaluated their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The compounds demonstrated significant inhibition rates compared to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

The oxadiazole moiety in the compound is known for its antimicrobial potential. Compounds containing oxadiazole rings have been reported to exhibit activity against various bacterial strains. The specific activity of tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate against microbial pathogens warrants further investigation.

Case Study 1: Anti-inflammatory Evaluation

A study conducted on a series of substituted phenylcarbamates demonstrated that compounds similar to this compound exhibited promising anti-inflammatory effects. The evaluation was performed using in vivo models, where the percentage inhibition of inflammation ranged from 39% to 54% within 9 to 12 hours post-administration .

CompoundInhibition Percentage (%)Time (hours)
Compound A54.2399
Compound B39.02112

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial efficacy of oxadiazole derivatives found that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Oxadiazole Ring

Halogenated Aryl Groups
  • tert-butyl N-[2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate (CAS 577787-88-3):
    • Substituent: 3,4-Dichlorophenylmethylsulfanyl.
    • Impact: Increased lipophilicity (XLogP3 = 4.3 vs. ~3.5 for the target compound) and molecular weight (404.3 g/mol) due to chlorine atoms. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes .
  • tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate (CAS 1173665-17-2): Substituent: 2-Fluorophenylmethylsulfanyl. Impact: Fluorine’s electronegativity improves metabolic stability and target affinity.
Non-Halogenated Aryl Groups
  • tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate (CAS 577997-02-5): Substituent: 2-Methylphenylmethylsulfanyl (ortho-methyl).
Aliphatic Sulfanyl Groups
  • tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate (CAS 843623-19-8):
    • Substituent: Methylsulfanyl.
    • Impact: Lower molecular weight (259.33 g/mol) and reduced π-π stacking capability, leading to weaker enzyme inhibition compared to aromatic analogs .

Linker Variations

  • Ethyl vs. Pentyl Linkers: The target compound’s ethyl linker (C2) provides optimal balance between flexibility and rigidity.

Oxidation State of Sulfur

  • Sulfonyl vs. Sulfanyl :
    • tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate (CAS 1173660-18-8):
  • Sulfonyl group (SO2) increases polarity (hydrogen bond acceptor count = 6) and may improve solubility in aqueous media. However, this reduces membrane permeability compared to sulfanyl analogs .

Stereochemical Considerations

  • Chiral Centers :
    • Analogs like tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate () exhibit stereospecific activity. The target compound’s stereochemistry (if undefined) may result in mixed pharmacological profiles .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Linker XLogP3 MW (g/mol) Key Features Reference
Target Compound 4-Methylphenylmethylsulfanyl Ethyl ~3.5 ~335.4 Balanced lipophilicity N/A
tert-butyl N-[2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-... (CAS 577787-88-3) 3,4-Dichlorophenylmethylsulfanyl Ethyl 4.3 404.3 High lipophilicity
tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-... (CAS 1173665-17-2) 2-Fluorophenylmethylsulfanyl Branched C4 4.1 378.4 Stereospecific, fluorinated
tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate Methylsulfanyl Ethyl 2.8 259.33 Low molecular weight

Biological Activity

tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O3SC_{17}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 345.45 g/mol. The compound features a tert-butyl group, an oxadiazole ring, and a methylsulfanyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC17H23N3O3S
Molecular Weight345.45 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown promising results against various bacterial strains. A study highlighted the antibacterial activity of carbamate derivatives against Escherichia coli and Staphylococcus aureus, suggesting that modifications in the structure can enhance potency .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Similar compounds have been evaluated for their ability to inhibit enzymes involved in metabolic pathways. For example, carbamates often interact with acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts, which may have therapeutic implications for neurodegenerative diseases .

Cytotoxicity

Cytotoxic studies have demonstrated that certain derivatives of carbamates can induce apoptosis in cancer cell lines. The presence of the oxadiazole moiety may contribute to this effect by interfering with cellular signaling pathways. For instance, studies on thiazole and oxadiazole derivatives have indicated their capability to induce cell death in various cancer models through mechanisms involving oxidative stress and mitochondrial dysfunction .

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : Binding to specific enzymes leading to inhibition of their activity.
  • Cell Membrane Disruption : Alteration of membrane integrity in bacterial cells.
  • Apoptotic Pathway Activation : Induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Antibacterial Evaluation : A study synthesized various carbamate derivatives and tested their antibacterial efficacy using the microdilution method against E. coli and S. aureus. Results indicated that modifications could enhance antibacterial activity significantly .
  • Cytotoxicity Testing : Research on related oxadiazole-containing compounds showed IC50 values indicating effective cytotoxicity against human cancer cell lines, suggesting potential applications in oncology .

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